molecular formula C26H29N9O3 B12228089 2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide

2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide

Cat. No.: B12228089
M. Wt: 515.6 g/mol
InChI Key: NIPZLALJRAHABJ-UHFFFAOYSA-N
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Description

Lisavanbulin, also known as BAL101553, is a small, lipophilic, oral microtubule destabilizer with promising antitumoral activity. It is the prodrug of avanbulin (BAL27862), a microtubule-targeted agent that promotes tumor cell death by destabilizing microtubules. Lisavanbulin has shown early signs of clinical activity, especially in tumors with high EB1 expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lisavanbulin involves the preparation of avanbulin, followed by its conversion into the prodrug form. The synthetic route typically includes the following steps:

    Synthesis of Avanbulin: Avanbulin is synthesized through a series of chemical reactions, including the formation of the core structure and the addition of functional groups.

    Conversion to Lisavanbulin: Avanbulin is then converted into lisavanbulin by attaching a lipophilic moiety, which enhances its oral bioavailability and stability.

Industrial Production Methods

Industrial production of lisavanbulin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large batches of avanbulin are synthesized and purified.

    Prodrug Conversion: The purified avanbulin is then converted into lisavanbulin through a controlled chemical reaction.

    Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure its safety and efficacy.

Chemical Reactions Analysis

Types of Reactions

Lisavanbulin undergoes various chemical reactions, including:

    Oxidation: Lisavanbulin can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert lisavanbulin into reduced forms with different chemical properties.

    Substitution: Substitution reactions can replace specific functional groups in lisavanbulin with other groups, altering its chemical behavior.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of lisavanbulin with altered chemical properties and potential biological activities.

Scientific Research Applications

Lisavanbulin has a wide range of scientific research applications, including:

Mechanism of Action

Lisavanbulin exerts its effects by targeting microtubules, which are major components of the cellular cytoskeleton. The mechanism of action includes:

Comparison with Similar Compounds

Lisavanbulin is unique compared to other microtubule-targeting agents due to its specific binding to the colchicine site of tubulin and its ability to destabilize microtubules. Similar compounds include:

Lisavanbulin’s unique mechanism of action and promising antitumoral activity make it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H29N9O3

Molecular Weight

515.6 g/mol

IUPAC Name

2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide

InChI

InChI=1S/C26H29N9O3/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37)

InChI Key

NIPZLALJRAHABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)NC(=O)C(CCCCN)N)C4=NON=C4NCCC#N

Origin of Product

United States

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